3-(Cyclohexyloxy)azetidine
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Overview
Description
3-(Cyclohexyloxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aziridines with cyclohexanol in the presence of a base, leading to the formation of the azetidine ring. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of azetidine oxides.
Reduction: Formation of amine derivatives.
Substitution: Various functionalized azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohexyloxy)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and coatings
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)azetidine involves its interaction with molecular targets through its nitrogen atom and ring strain. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ring strain facilitates ring-opening reactions, which are crucial in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
Beta-lactams: Four-membered rings with a carbonyl group, widely known for their antibiotic properties
Uniqueness
3-(Cyclohexyloxy)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and more reactive than pyrrolidines. Its cyclohexyloxy group also imparts distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
3-cyclohexyloxyazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFXASIYDBMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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